GW4064
Description
GW4064 as a Research Tool and Reference Compound
The primary utility of this compound in academic research lies in its capacity to selectively activate FXR, thereby allowing investigators to probe the functional consequences of this activation. nih.govnih.govoup.comacs.org
This compound is extensively used as a pharmacological tool to illustrate FXR functions. nih.govresearchgate.net By activating FXR, this compound has helped elucidate the receptor's critical roles in bile acid homeostasis, lipid and glucose metabolism, and inflammation. wikipedia.orgnih.govahajournals.orgnih.govphysiology.orginterceptpharma.com Studies using this compound have demonstrated that FXR activation can suppress cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. wikipedia.orgahajournals.orgfrontiersin.org Furthermore, this compound has been used to show that FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of CYP7A1. wikipedia.orgahajournals.orgnih.gov Research utilizing this compound has also provided insights into FXR's involvement in regulating genes related to hepatic gluconeogenesis and lipid metabolism, such as phosphoenolpyruvate (B93156) carboxykinase (Pepck) and glucose-6-phosphatase (G6pase), and the lipid transporter CD36. nih.govmedchemexpress.com
Despite its potency and selectivity for FXR, this compound faces significant limitations that hinder its development as a clinical drug. A major drawback is its poor oral bioavailability. nih.govoup.comresearchgate.netfrontiersin.orgacs.orgapexbt.com This is attributed, in part, to its limited solubility and potentially to the presence of a stilbene (B7821643) olefin in its structure, which may also contribute to photolabile properties. amegroups.orgresearchgate.netfrontiersin.orgapexbt.com These unfavorable pharmacokinetic properties make it challenging to achieve and maintain adequate systemic exposure for therapeutic efficacy in humans. researchgate.netacs.org Consequently, this compound is primarily utilized as a tool compound for in vitro and in vivo research studies rather than as a viable drug candidate. nih.govoup.comapexbt.com
Overview of Nuclear Receptors and Bile Acid Signaling
Nuclear receptors are a class of ligand-activated transcription factors that play crucial roles in regulating gene expression in response to various signals, including steroid hormones, thyroid hormones, vitamins, and metabolites like bile acids. ahajournals.orgfondazionetelethon.itbohrium.com
The Farnesoid X Receptor (FXR), also known as NR1H4, is a prominent member of the nuclear receptor superfamily. wikipedia.orgnih.govbohrium.comoaepublish.com It functions as a ligand-activated transcription factor, primarily activated by bile acids, making it a key sensor of bile acid levels. wikipedia.orgahajournals.orgnih.govphysiology.orgfondazionetelethon.it Upon binding to its ligand, activated FXR typically forms a heterodimer with the retinoid X receptor (RXR) and translocates to the cell nucleus. wikipedia.orgoaepublish.comahajournals.org This complex then binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. wikipedia.orgpatsnap.com This regulatory activity is central to FXR's role in maintaining bile acid homeostasis and influencing metabolic pathways. wikipedia.orgahajournals.orgphysiology.orginterceptpharma.comfondazionetelethon.it
While this compound is widely recognized as a selective FXR agonist, some studies indicate that it may also modulate the activity of other nuclear receptors, such as the Estrogen Receptor-Related Receptors (ERRs). nih.govnih.govoup.com Research has shown that this compound can act as an agonist for ERR isoforms and regulate the expression of genes like peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α) through an ERR-mediated mechanism, independent of direct FXR activation in certain contexts. nih.govoup.com This suggests that some observed effects of this compound in complex biological systems might involve off-target modulation of other nuclear receptors in addition to its primary action on FXR. nih.gov Furthermore, studies have revealed that this compound can interact with multiple G protein-coupled receptors, including histamine (B1213489) receptors (H1, H2, and H4), which could contribute to its pharmacological actions beyond nuclear receptor activation. nih.govnih.gov
Contextualizing this compound within Metabolic and Inflammatory Pathways
This compound, through its activation of FXR, has been extensively used to investigate the involvement of FXR in various metabolic and inflammatory pathways. FXR activation by this compound has demonstrated effects on glucose and lipid metabolism, including improving hyperglycemia and hyperlipidemia in animal models. rndsystems.comtocris.comnih.govoup.comnih.gov It has been shown to reduce hepatic steatosis by lowering triglyceride and free fatty acid levels and influencing the expression of genes involved in lipid metabolism, such as CD36. nih.govmedchemexpress.com
In the context of inflammation, this compound has been used to show that FXR activation can attenuate hepatic inflammation in models of liver injury and non-alcoholic fatty liver disease (NAFLD). nih.govmedchemexpress.comspandidos-publications.comnih.govwjgnet.com Studies using this compound have indicated that FXR can suppress the expression of pro-inflammatory cytokines and reduce macrophage infiltration in the liver. nih.govnih.govwjgnet.com this compound has also been explored for its effects on intestinal inflammation and barrier function, suggesting a role for FXR in maintaining intestinal health. mdpi.com Research has also investigated the effects of this compound on inflammation in other tissues, such as the cervix. amegroups.org
The use of this compound has provided valuable data illustrating the broad impact of FXR activation on interconnected metabolic and inflammatory processes.
Here is a summary of some research findings related to this compound and FXR activity:
| Research Area | Observed Effect of this compound (via FXR Activation) | Relevant Citations |
| Bile Acid Synthesis | Suppression of CYP7A1 expression. Induction of SHP and FGF15/19, which inhibit CYP7A1. | wikipedia.orgahajournals.orgfrontiersin.orgnih.govfondazionetelethon.it |
| Hepatic Steatosis | Reduction in hepatic triglyceride and free fatty acid levels. Reduction in CD36 expression. | nih.govmedchemexpress.com |
| Glucose Metabolism | Improvement in hyperglycemia and hyperlipidemia. Decrease in Pepck and G6pase transcript levels. | rndsystems.comtocris.comnih.gov |
| Hepatic Inflammation | Attenuation of inflammation. Suppression of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6). Reduction in macrophage infiltration. | nih.govmedchemexpress.comspandidos-publications.comnih.govwjgnet.com |
| Intestinal Health | Protection of intestinal epithelial barrier function. Regulation of bile acids and microbiota. | mdpi.com |
| Other Nuclear Receptors | Agonism of Estrogen Receptor-Related Receptors (ERRs), regulating PGC-1α expression. | nih.govoup.com |
| G Protein-Coupled Receptors | Modulation of histamine receptors (H1, H4 activation; H2 inhibition). | nih.govnih.gov |
Note: The effects listed above are primarily attributed to this compound's activity as an FXR agonist, although modulation of other targets may contribute in some cases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTNEISLBIENSA-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017083 | |
| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278779-30-9, 1089660-72-9 | |
| Record name | GW 4064 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW4064 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GW-4064 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR225WUZ0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Interactions of Gw4064
FXR-Dependent Signaling
The primary mechanism by which GW4064 exerts its effects is through the activation of FXR, a nuclear receptor that functions as a ligand-activated transcription factor nih.govphysiology.org. FXR is highly expressed in metabolic tissues such as the liver and intestine and plays a critical role in maintaining bile acid homeostasis nih.govphysiology.orgoup.com.
Direct Agonism of FXR
This compound functions as a direct agonist of FXR, binding to the receptor and inducing a conformational change that facilitates its transcriptional activity nih.govphysiology.org. Studies have reported EC50 values for this compound agonistic activity at FXR in the nanomolar range, indicating its high potency tocris.comselleckchem.com. For instance, EC50 values of 15 nM and 65 nM have been reported in different cell lines tocris.comselleckchem.com. This direct binding and activation initiate a cascade of downstream events involving the regulation of numerous target genes nih.gov.
Transcriptional Regulation of FXR Target Genes
Upon activation by this compound, FXR modulates the transcription of a wide array of genes involved in bile acid synthesis, transport, and metabolism, as well as other metabolic processes nih.govphysiology.orgum.es. This transcriptional regulation can occur through direct binding of the activated FXR to response elements in the promoter regions of target genes or indirectly through the induction of intermediary molecules like the Small Heterodimer Partner (SHP) nih.govum.esjci.orgnih.gov.
A key mechanism by which this compound, via FXR activation, regulates downstream gene expression is through the potent induction of SHP (NR0B2) nih.govnih.govphysiology.orgjci.orgnih.govmdpi.comelifesciences.orgnih.gov. SHP is an atypical nuclear receptor that lacks a DNA-binding domain and functions as a transcriptional repressor nih.govnih.gov. Induced SHP then interacts with and inhibits the transcriptional activity of other nuclear receptors and transcription factors, thereby repressing the expression of their target genes nih.govnih.govnih.govjci.org. The induction of SHP by this compound is a well-established and significant component of FXR signaling nih.govjci.orgnih.govelifesciences.org.
This compound-mediated activation of FXR leads to coordinated regulation of genes crucial for bile acid homeostasis nih.govphysiology.orgum.esjci.org. This includes the repression of enzymes involved in bile acid synthesis and the induction of transporters responsible for bile acid efflux and transport nih.govum.esjci.org.
Repression of Biosynthesis Enzymes: this compound treatment significantly reduces the expression of cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1), which are rate-limiting enzymes in the classic pathway of bile acid synthesis nih.govphysiology.orgum.esjci.orgnih.gov. This repression is largely mediated through the induction of SHP, which inhibits the activity of transcription factors that activate CYP7A1 and CYP8B1 gene expression nih.govum.esjci.orgnih.gov.
Induction of Transport Proteins: Activation of FXR by this compound increases the expression of key bile acid and phospholipid transporters, including the Bile Salt Export Pump (BSEP/ABCB11), Multidrug Resistance Protein 2 (MRP2/ABCC2), and Multidrug Resistance Protein 3 (MDR3/ABCB4, also referred to as MDR2 in rodents) nih.govum.esjci.org. Induction of BSEP and MRP2 promotes the efflux of bile acids and conjugated compounds from hepatocytes into the bile canaliculi nih.govum.esjci.org. MDR2/MDR3 is involved in phospholipid transport into bile nih.govum.esjci.org. This coordinated regulation helps to reduce intracellular bile acid accumulation and protect hepatocytes from bile acid-induced toxicity nih.govjci.org.
FXR activation by this compound also influences the expression of certain Fibroblast Growth Factors (FGFs), particularly FGF19 (FGF15 in rodents), which play endocrine roles in regulating bile acid synthesis physiology.orgnih.gov. FXR activation in intestinal enterocytes induces the expression of FGF19/FGF15 physiology.orgnih.gov. Secreted FGF19/FGF15 travels to the liver and binds to Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR4, in complex with the co-receptor βKlotho (KLB) mdpi.comfrontiersin.orgnih.gov. This binding activates downstream signaling pathways that ultimately lead to the repression of hepatic bile acid synthesis enzymes like CYP7A1 nih.govmdpi.comnih.gov. This compound treatment has been shown to increase βKlotho expression, which is essential for the metabolic activity of FGF19 and FGF21 mdpi.comfrontiersin.orgnih.govresearchgate.net. FGF21 also requires βKlotho to signal through certain FGFRs frontiersin.orgnih.gov. While FGF23 is mentioned in the context of Klotho proteins (requiring αKlotho), its direct modulation by this compound via FXR and the Klotho pathway is less prominently discussed compared to FGF19/FGF15 and βKlotho in the provided context mdpi.comnih.gov.
FXR-Independent Signaling Modulations
This compound's FXR-independent activities involve the modulation of several distinct signaling pathways, including interactions with nuclear receptors other than FXR and various G protein-coupled receptors.
Activation of Estrogen Receptor-Related Receptor α (ERRα)
Research indicates that this compound can act as an agonist for Estrogen Receptor-Related Receptor α (ERRα) oup.comoup.comnih.gov. This activation is independent of its effects on FXR oup.comoup.com. Studies have shown that this compound enhances the activity of ERRα-responsive promoter reporters and increases the expression of ERRα target genes, such as PPARγ coactivator-1α (PGC-1α) oup.comoup.comnih.gov. This effect on PGC-1α expression and mitochondrial function has been observed in both cell lines and in vivo models, with evidence suggesting that the interaction between FXR and ERRα can influence the magnitude of this induction in a tissue-dependent manner oup.comnih.gov. For instance, in FXR knockout mice, this compound's induction of PGC-1α mRNA was unaffected in soleus muscles but compromised in the liver, suggesting a complex interplay between FXR and ERRα in regulating metabolic pathways oup.comnih.gov.
Modulation of G Protein-Coupled Receptors (GPCRs)
This compound has been identified as a modulator of multiple G protein-coupled receptors (GPCRs) nih.govresearchgate.netoup.comoup.com. This modulation contributes to its FXR-independent signaling effects nih.govresearchgate.netoup.com. Studies using pharmacological inhibitors and radioligand binding assays have revealed that this compound interacts with several GPCRs nih.govnih.govresearchgate.net.
Functional studies have demonstrated that this compound robustly activates both H1 and H4 histamine (B1213489) receptors nih.govresearchgate.netoup.comoup.com. This activation has been observed in cell-based assays, where this compound treatment led to signaling events characteristic of H1 and H4 receptor activation nih.govoup.comresearchgate.net. For example, this compound-mediated H1 receptor activation has been measured using NFAT-RE-based assays in HEK cells oup.comresearchgate.net. The effective concentrations (EC50) for this compound on H1 and H4 receptors have been determined in functional assays researchgate.net.
Investigations using dominant negative heterotrimeric G-protein minigenes have revealed that this compound causes the activation of Gαi/o and Gq/11 G proteins nih.govnih.govresearchgate.netoup.comoup.com. This activation is linked to this compound's effects on downstream signaling pathways, including the activation of NFAT-RE researchgate.netoup.com. Transfection of minigenes for Gαi/o and Gq/11 G proteins significantly inhibited the this compound response on NFAT-RE in HEK cells, indicating that these G proteins are involved in mediating this compound's effects researchgate.netoup.comresearchgate.net.
Impact on cAMP and NFAT Response Elements
This compound has been shown to activate cAMP and nuclear factor for activated T-cell response elements (CRE and NFAT-RE) nih.govnih.govresearchgate.netoup.comoup.com. This activation occurs independently of FXR and other receptors like ERR and TGR5 nih.govresearchgate.net. This compound-induced NFAT-RE activation involves rapid intracellular Ca2+ accumulation and NFAT nuclear translocation nih.govnih.govresearchgate.netoup.com. The activation of CRE by this compound involves soluble adenylyl cyclase-dependent cAMP accumulation and Ca2+-calcineurin-dependent nuclear translocation of transducers of regulated CRE-binding protein 2 (TORC2) nih.govnih.govresearchgate.netoup.comresearchgate.net. Data suggests that this compound primarily activates PI-PLC and IP3-dependent Ca2+ signaling, which leads to calcineurin-dependent activation of NFAT and TORC2, subsequently stimulating NFAT-RE and CRE nih.govresearchgate.net.
Here is a summary of some research findings related to this compound's FXR-independent activities:
| Target | This compound Effect | Key Signaling Pathway Involved | Relevant G Protein Coupling (if applicable) |
| Estrogen Receptor-Related Receptor α (ERRα) | Activation | PGC-1α expression, mitochondrial function | Not a GPCR |
| H1 Histamine Receptor | Activation | NFAT-RE activation, Ca2+ signaling | Gq/11 oup.comresearchgate.net |
| H4 Histamine Receptor | Activation | Downregulation of forskolin-stimulated cAMP | Gαi oup.comresearchgate.net |
| H2 Histamine Receptor | Inhibition | Modulation of cAMP levels | Gαs oup.comresearchgate.net |
| NFAT Response Element (NFAT-RE) | Activation | Intracellular Ca2+ accumulation, NFAT nuclear translocation | Gαi/o, Gq/11 nih.govresearchgate.netoup.comresearchgate.net |
| cAMP Response Element (CRE) | Activation | cAMP accumulation, Ca2+-calcineurin-dependent TORC2 translocation | Gαi/o, Gq/11 (indirectly via Ca2+) nih.govresearchgate.netoup.comresearchgate.net |
Intracellular Ca2+ Accumulation and NFAT Nuclear Translocation
This compound-induced activation of NFAT-RE involves a rapid increase in intracellular Ca2+ concentration and subsequent translocation of NFAT to the nucleus nih.govresearchgate.netnih.govresearchgate.net. This process appears to be primarily mediated through the PI-PLC pathway, leading to the activation of inositol (B14025) triphosphate (IP3) receptors and an upregulation of the cellular Ca2+ level. This, in turn, activates calcineurin, which is crucial for NFAT nuclear translocation researchgate.netresearchgate.net. Studies using flow cytometry with Ca2+ indicators like Fluo-4 AM have demonstrated this compound's ability to induce intracellular Ca2+ accumulation in HEK cells researchgate.netresearchgate.net. Consequent to this Ca2+ accumulation, endogenous calcineurin activity is enhanced researchgate.netresearchgate.net. The inositol triphosphate (IP3) receptor antagonist 2-aminoethoxydiphenyl borate (B1201080) and the intracellular Ca2+ chelator BAPTA-AM have been shown to strongly inhibit the this compound response on NFAT-RE, highlighting the importance of the PI-PLC pathway and Ca2+ in this process researchgate.net.
Soluble Adenylyl Cyclase-Dependent cAMP Accumulation
Activation of CRE by this compound involves the accumulation of cAMP, which is dependent on soluble adenylyl cyclase nih.govresearchgate.netnih.govresearchgate.net. This cAMP accumulation appears to be Ca2+-dependent. nih.govresearchgate.net Both the intracellular Ca2+ chelator BAPTA-AM and the soluble adenylyl cyclase inhibitor KH7 have been found to block this compound-induced cAMP accumulation, indicating the reliance on Ca2+-dependent soluble adenylyl cyclase for this effect nih.govresearchgate.net.
Ca2+-Calcineurin-Dependent Nuclear Translocation of TORC2
This compound also induces the Ca2+-calcineurin-dependent nuclear translocation of transducers of regulated CRE-binding protein 2 (TORC2) nih.govresearchgate.netnih.govresearchgate.net. TORC proteins are coactivators for CREB and can activate CRE independently of cAMP-PKA-dependent CREB phosphorylation researchgate.net. Since TORC proteins are activated by calcineurin-mediated dephosphorylation, this compound's ability to enhance calcineurin activity contributes to the nuclear accumulation of TORC2 researchgate.netresearchgate.net. Research has shown that this compound can cause a robust nuclear accumulation of endogenous TORC2 in cells researchgate.netresearchgate.net.
Influence on Drug-Metabolizing Enzymes
This compound has been observed to influence the expression and activity of key drug-metabolizing enzymes, particularly those in the cytochrome P450 (CYP) family.
Repression of CYP3A4 Expression via SHP Upregulation
This compound has been shown to repress the expression of CYP3A4, a major drug-metabolizing enzyme, in human hepatocytes nih.govresearchgate.netnih.govdoi.org. This repression is potentially mediated through the upregulation of small heterodimer partner (SHP) expression nih.govresearchgate.netnih.govdoi.orgsigmaaldrich.com. Ligand-activated FXR, which this compound is known to agonize, enhances SHP expression nih.govnih.govdoi.org. SHP, in turn, is known to repress the activity of multiple transcription factors, including pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), which are involved in the regulation of CYP3A4 expression nih.govresearchgate.netnih.govdoi.org. Studies in human hepatocytes treated with 1 μM this compound for 48 hours showed a significant decrease in CYP3A4 mRNA expression (approximately 75%) and a decrease in CYP3A4 activity (approximately 25%), accompanied by an increase in SHP mRNA expression (approximately 3-fold) nih.govnih.govdoi.org.
Here is a summary of the observed effects of this compound on CYP3A4 and SHP expression:
| Treatment | CYP3A4 mRNA Expression | CYP3A4 Activity | SHP mRNA Expression |
| Vehicle Control | 100% | 100% | 100% |
| This compound (1 μM, 48h) | ~25% | ~75% | ~300% |
*Data is representative of findings in human hepatocytes nih.govnih.govdoi.org.
Enhancement of CYP2B6 Promoter Activity
In contrast to its effect on CYP3A4, this compound has been found to enhance the promoter activity of CYP2B6 nih.govresearchgate.netdoi.orgsigmaaldrich.comhpcr.jp. While CYP2B6 is also a target gene of PXR and CAR, this compound does not repress its expression nih.govdoi.orgsigmaaldrich.com. Instead, this compound has been shown to directly transactivate the CYP2B6 promoter, leading to increased CYP2B6 expression nih.govresearchgate.netdoi.org. Promoter reporter assays have demonstrated that this compound can enhance CYP2B6 promoter activity nih.govresearchgate.net. This differential regulation of CYP2B6 and CYP3A4 by this compound highlights the complex mechanisms through which it influences drug-metabolizing enzymes researchgate.net.
Investigative Studies in Disease Models
Hepatobiliary Diseases
The synthetic Farnesoid X receptor (FXR) agonist, GW4064, has been investigated for its potential therapeutic effects in various preclinical models of cholestatic liver disease, a condition characterized by impaired bile flow that leads to the accumulation of toxic bile acids in the liver. nih.gov
In rat models of both intrahepatic and extrahepatic cholestasis, this compound has demonstrated significant hepatoprotective effects. nih.govjci.org Intrahepatic cholestasis, induced by α-naphthylisothiocyanate (ANIT), a chemical that damages biliary epithelial cells, leads to profound cholestasis and hepatocellular damage. nih.gov Treatment with this compound provided remarkable protection against this ANIT-induced cellular damage, reducing the incidence and extent of hepatic parenchymal necrosis. nih.govjci.org
Similarly, in the bile duct ligation (BDL) model, which mimics extrahepatic cholestasis, this compound treatment was associated with a decreased incidence and extent of necrosis. nih.govjci.org Histological examination of liver sections from BDL rats treated with this compound showed reduced parenchymal necrosis compared to vehicle-treated animals. jci.org The protective effects of this compound are linked to its role as a potent, selective FXR agonist, which activates the transcription of genes involved in bile acid transport and clearance, thereby mitigating the hepatotoxicity caused by bile acid accumulation. nih.govovid.com
A key feature of cholestatic liver injury is the infiltration of inflammatory cells and the proliferation of bile ducts. Studies have shown that this compound treatment significantly reduces both of these pathological changes. In both ANIT-induced and BDL rat models, administration of this compound led to a decrease in inflammatory cell infiltration into the liver parenchyma. nih.govjci.orgjci.org
In the BDL model, which is characterized by a significant increase in bile duct proliferation, this compound treatment markedly reduced this effect. nih.govjci.org The number of mitotic nuclei in hepatocytes, another indicator of cellular response to injury, was also significantly increased by bile duct ligation, and this induction was lessened by this compound treatment. nih.gov These findings suggest that the hepatoprotective action of this compound involves the modulation of inflammatory and proliferative responses in the cholestatic liver. mdpi.com
The protective effects of this compound against cholestatic liver damage are reflected in the significant reduction of serum markers of liver injury. ovid.com In the ANIT model of intrahepatic cholestasis, this compound treatment led to substantial decreases in the serum activities of alanine aminotransferase (ALT), aspartate aminotransferase (AST), lactate dehydrogenase (LDH), and alkaline phosphatase (ALP). nih.gov Similarly, in the extrahepatic cholestasis model of bile duct ligation, this compound treatment resulted in significant reductions in serum ALT, AST, and LDH levels. nih.gov However, in this more severe model, this compound did not significantly reduce serum levels of ALP. nih.gov
| Model | Enzyme | Effect of this compound Treatment | Reference |
|---|---|---|---|
| ANIT-Induced Intrahepatic Cholestasis | ALT | Significantly Reduced | nih.gov |
| AST | Significantly Reduced | nih.gov | |
| LDH | Significantly Reduced | nih.gov | |
| ALP | Significantly Reduced | nih.gov | |
| Bile Duct Ligation (Extrahepatic Cholestasis) | ALT | Significantly Reduced | nih.gov |
| AST | Significantly Reduced | nih.gov | |
| LDH | Significantly Reduced | nih.gov | |
| ALP | Not Significantly Reduced | nih.gov |
Activation of FXR by this compound plays a crucial role in regulating bile acid homeostasis. nih.gov In a rat model of short bowel resection, which is associated with bile acid dysmetabolism, treatment with this compound helped correct the bile acid composition in hepatic tissue, colon contents, and serum, bringing them closer to normal levels. nih.govphysiology.org Specifically, this compound administration led to an increase in the levels of primary and tertiary bile acids while reducing the levels of secondary bile acids in the colon. physiology.org
In the bile duct ligation model, this compound treatment resulted in a statistically significant reduction in the total bile acid content of the liver. nih.gov In lipopolysaccharide (LPS)-treated mice, this compound administration was shown to reverse the altered bile acid levels in the plasma and liver. mdpi.com However, in the same study, this compound also markedly enhanced tauro-conjugated bile acid levels, such as tauro-cholic acid (TCA), tauro-chenodeoxycholate (TCDCA), tauro-ursodeoxycholic acid (TUDCA), and tauro-deoxycholic acid (TDCA) in the plasma and liver. mdpi.com These findings indicate that this compound can modulate the bile acid pool by influencing both the synthesis and composition of bile acids across different compartments of the enterohepatic circulation. physiology.org
This compound has been shown to be effective in animal models of nonalcoholic fatty liver disease (NAFLD) and its more severe form, nonalcoholic steatohepatitis (NASH). nih.gov In a murine NAFLD model induced by a high-fat diet and endotoxin, activation of FXR by this compound alleviated hepatic inflammation. nih.gov Treatment with this compound significantly decreased the NAFLD activity score (NAS), reduced serum levels of ALT and AST, and lowered the expression of proinflammatory cytokines. nih.govwjgnet.com
The compound was also found to reduce hepatocyte apoptosis and macrophage infiltration in the liver, which are key features of NASH progression. nih.govwjgnet.com In high-fat diet-fed mice, this compound treatment significantly curbed the development of hepatic steatosis, as evidenced by lower levels of triglyceride, free fatty acid, and cholesterol in the liver. nih.gov Studies have demonstrated that this compound reduces hepatic lipid accumulation and steatosis, suggesting that FXR activation may be a promising therapeutic strategy for fatty liver diseases. nih.govmdpi.com
Liver Fibrosis Research
Research in animal models of cholestasis, a condition that can lead to liver fibrosis, has indicated that this compound may have anti-fibrotic properties. researchgate.net Studies have shown that treatment with this compound in rat models of cholestasis resulted in a decreased incidence and extent of necrosis, reduced inflammatory cell infiltration, and less bile duct proliferation, all of which are events that can precede or contribute to fibrosis. ovid.comjci.org The interruption of bile flow during cholestasis can lead to significant liver damage, including necrosis and fibrosis. nih.gov By providing hepatoprotection in these models, this compound suggests a potential therapeutic role for FXR agonists in mitigating the progression of liver damage that leads to fibrosis. ovid.comnih.gov
Metabolic Disorders
This compound has been extensively studied in models of insulin (B600854) resistance and type 2 diabetes, where it has shown significant beneficial effects on glucose and lipid homeostasis. In diabetic db/db mice, a model for type 2 diabetes, treatment with this compound markedly improved both hyperglycemia and hyperlipidemia. nih.gov This included significant reductions in plasma levels of glucose, triglycerides, and cholesterol. nih.gov Similar glucose-lowering effects were observed in another diabetic model, the KK-Ay mice. nih.gov
The activation of FXR by this compound appears to improve insulin sensitivity. physiology.org One of the underlying mechanisms is the downregulation of key enzymes involved in hepatic gluconeogenesis (the production of glucose in the liver). Specifically, this compound treatment lowered the transcript levels of phosphoenolpyruvate (B93156) carboxykinase (Pepck) and glucose-6-phosphatase (G6pase). physiology.orgjci.org Additionally, this compound was found to increase hepatic glycogen synthesis and storage in db/db mice, further contributing to its glucose-lowering effects. nih.gov In a type 2 diabetic animal model, a three-month treatment with this compound significantly improved plasma lipid profiles and insulin resistance.
Oncology Research
Colorectal Cancer (CRC) Models
In the context of oncology, this compound has been investigated for its potential role in colorectal cancer (CRC). Research has shown that FXR agonists, including this compound, can inhibit the growth of adenocarcinoma organoids derived from mouse models. nih.gov In vitro studies have demonstrated that this compound can inhibit the proliferation of CRC cell lines, induce apoptosis, and block the cell cycle. tandfonline.comtandfonline.com
However, the in vivo effects appear more complex. One study found that while this compound inhibited CRC cells in vitro, it did not suppress the growth of CT26 xenograft tumors in mice. tandfonline.com This lack of in vivo efficacy was linked to the finding that this compound treatment significantly upregulated the expression of Programmed death-ligand 1 (PD-L1) in the cancer cells. tandfonline.comnih.gov Despite this, the combination of this compound with a PD-L1 antibody resulted in excellent anti-tumor effects in the same model, suggesting a potential for combination therapy. tandfonline.comtandfonline.com Further research has indicated that this compound treatment can significantly reduce colon tumorigenesis markers, such as LGR5 and CD44, in an FXR-dependent manner. mdpi.com
Breast Cancer Research
In the context of breast cancer, the cytokine leptin has been associated with carcinogenesis, partly through its regulation of the crosstalk between breast cancer cells and cancer-associated fibroblasts (CAFs). researchgate.netunical.itresearchgate.net The nuclear receptor FXR appears to function as a tumor suppressor in this setting. researchgate.net
The synthetic FXR agonist this compound has been shown to inhibit the tumor-promoting activities induced by leptin in breast cancer cells. researchgate.net Specifically, this compound inhibits the growth, motility, and invasiveness of breast cancer cell lines (including MCF-7 and MDA-MB-231) that are stimulated by either leptin or CAF-conditioned media. researchgate.netunical.it
The mechanism for this inhibition relies on the ability of activated FXR to increase the expression of the suppressor of cytokine signaling 3 (SOCS3). researchgate.net Elevated SOCS3 levels lead to the inhibition of leptin-activated signaling pathways. researchgate.net Consequently, this compound treatment causes a downregulation of well-known leptin-target genes, such as Cyclin D1 and Survivin, which are involved in cell proliferation and survival. researchgate.net These effects were confirmed to be FXR-dependent, as they were reversed in cells where FXR was non-functional. researchgate.net
Modulation of SOCS3 Expression
This compound, through its activation of the Farnesoid X Receptor (FXR), has been identified as a modulator of Suppressor of Cytokine Signaling 3 (SOCS3) expression. Research demonstrates that activating FXR with this compound enhances the transcriptional activity of the SOCS3 promoter. oncotarget.comnih.gov FXR has been shown to directly bind to an IR9 DNA motif within the SOCS3 promoter region. oncotarget.comnih.gov This upregulation of SOCS3 is a key mechanism through which this compound exerts some of its anti-tumor effects, particularly by inhibiting the signal transducer and activator of transcription 3 (STAT3) signaling pathway. oncotarget.comnih.gov In breast cancer cells, FXR activation by this compound inhibits leptin-activated signaling by inducing SOCS3. researchgate.net
Hepatocellular Carcinoma (HCC)
In the context of hepatocellular carcinoma (HCC), this compound has demonstrated significant anti-tumor activity in preclinical models. oncotarget.comnih.gov The activation of FXR by this compound in HCC cells leads to an inhibition of cell growth and induces cell cycle arrest at the G1 phase. oncotarget.comnih.gov This effect is linked to the aforementioned induction of SOCS3, which subsequently represses STAT3 activity, a pathway often hyperactivated in HCC. oncotarget.comnih.gov The anti-proliferative effects of this compound in HCC cells were significantly diminished when SOCS3 was knocked down, highlighting the critical role of this protein in the compound's mechanism of action. oncotarget.comnih.gov
Further studies in animal models have supported these findings. In an in vivo study using nude mice with HCC xenografts, treatment with this compound resulted in a deceleration of tumor growth. oncotarget.comnih.gov Analysis of the xenograft tissues revealed an upregulation of SOCS3 and p21 expression, along with inhibited STAT3 phosphorylation. oncotarget.comnih.gov These results suggest that the FXR-SOCS3 signaling axis is a novel mechanism for the anti-HCC effects of this compound. oncotarget.comnih.gov
| Parameter | Observation in HCC Models Treated with this compound | Source |
| Cell Growth | Inhibited | oncotarget.comnih.gov |
| Cell Cycle | Arrested at G1 phase | oncotarget.comnih.gov |
| SOCS3 Expression | Upregulated | oncotarget.comnih.gov |
| STAT3 Activity | Repressed | oncotarget.comnih.gov |
| p21 Expression | Elevated | oncotarget.comnih.gov |
| Tumor Growth (in vivo) | Decelerated | oncotarget.comnih.gov |
Inflammation and Immunity
Repression of Macrophage Activation and Proinflammatory Cytokine Expression
This compound has been shown to exert anti-inflammatory effects by repressing the activation of macrophages and the subsequent expression of proinflammatory cytokines. In a murine model of nonalcoholic fatty liver disease (NAFLD), activation of FXR by this compound attenuated lipopolysaccharide (LPS)-induced hepatic inflammation. nih.govnih.gov This was evidenced by a significant reduction in macrophage infiltration in the liver. nih.gov
Treatment with this compound led to a decrease in the intrahepatic expression of genes encoding several key proinflammatory cytokines. nih.gov The compound was also shown to directly inhibit the induction of these cytokines by LPS in a murine macrophage cell line. nih.govnih.gov This suggests that FXR activation can directly modulate macrophage function to reduce inflammatory responses. nih.govnih.gov
| Proinflammatory Cytokine | Effect of this compound Treatment | Source |
| Tumor Necrosis Factor-α (TNF-α) | Decreased Expression | nih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased Expression | nih.gov |
| Interleukin-1β (IL-1β) | Decreased Expression | nih.govnih.gov |
| Interleukin-6 (IL-6) | Decreased Expression | nih.gov |
| Interferon-gamma (IFN-γ) | Decreased Colonic mRNA Expression | nih.gov |
Role in Microbiota-Host Immunity and Intestinal Microbial Health
The activation of FXR by this compound plays a crucial role in the interplay between the host immune system and the gut microbiota, thereby preserving intestinal microbial health. nih.govnih.govmdpi.com Studies have shown that in LPS-induced intestinal distress models, this compound treatment can improve microbiota dysbiosis, an effect that is dependent on the presence of FXR. nih.gov The gut microbiota of mice lacking FXR responded differently to LPS exposure compared to wild-type mice, underscoring FXR's importance in maintaining a healthy microbial balance. nih.govmdpi.com Specifically, the presence of FXR has been linked to the health-associated bacteria Bacteroides thetaiotaomicron and Bacteroides acidifaciens, as well as the pathobiont Helicobacter hepaticus. nih.govmdpi.com
Impact on Intestinal Epithelial Barrier Function
This compound has a protective effect on the intestinal epithelial barrier, primarily through the activation of FXR. nih.govresearchgate.net In mouse models where the intestinal barrier was compromised by LPS, treatment with this compound effectively ameliorated the damage. nih.govnih.gov This protective action is associated with the upregulation of intestinal tight-junction markers, including claudin-1 and zonula occludens-1 (ZO-1). nih.gov By enhancing the integrity of these tight junctions, this compound helps to decrease epithelial permeability. researchgate.net FXR activation by this compound has been shown to prevent the loss of goblet cells and inhibit proinflammatory cytokine secretion, which also contributes to maintaining barrier function. researchgate.netresearchgate.net
Other Disease Models and Physiological Systems
Beyond its effects on liver cancer and inflammation, this compound has been investigated in other disease models and physiological contexts.
Metabolic Disease : In diabetic db/db mice, this compound was found to improve both hyperglycemia and hyperlipidemia, suggesting a role for FXR activation in managing metabolic disorders. rndsystems.com
Gene Regulation : this compound strongly enhances the expression of Peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α), a key regulator of energy homeostasis. nih.gov This induction was observed in vivo in both the liver and skeletal muscle of mice. nih.gov
Breast Cancer : The compound has been shown to reduce the activation of the Leptin signaling pathway in breast cancer cells and inhibit tumor growth in mouse xenograft models. rndsystems.com This is achieved by inhibiting the tumor-promoting activities of cancer-associated fibroblasts. researchgate.net
Short Bowel Syndrome : In a rat model of short bowel resection, this compound treatment was able to correct bile acid dysmetabolism and alleviate associated hepatotoxicity. nih.gov
Colorectal Cancer : While this compound can inhibit the proliferation of colorectal cancer cells in vitro, it was found to upregulate PD-L1 expression, and the combination of this compound with a PD-L1 antibody exhibited enhanced anti-tumor effects in a mouse xenograft model. nih.gov
Glucocorticoid Regulation
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in glucocorticoid-producing adrenocortical cells, has been identified as a novel modulator of adrenal glucocorticoid synthesis. Studies utilizing the synthetic FXR agonist this compound have elucidated a potential role for FXR in regulating adrenal cholesterol metabolism and steroidogenesis.
In a key study involving C57BL/6 mice, administration of this compound led to a significant elevation in fasting plasma corticosterone levels, indicating enhanced adrenal steroid production. nih.gov This effect was observed without corresponding changes in plasma ACTH levels or adrenal weight. nih.gov The mechanism appears to involve the upregulation of cholesterol uptake into the adrenal glands. Treatment with this compound was found to increase the mRNA and protein expression of Scavenger receptor BI (SR-BI), which facilitates the uptake of lipoprotein-associated cholesterol. nih.gov This increased influx of cholesterol for steroidogenesis was further supported by a notable decrease in adrenal stores of both unesterified and esterified cholesterol following this compound treatment. nih.govresearchgate.net These findings suggest that FXR activation by this compound directly stimulates glucocorticoid production by modulating cholesterol metabolism within the adrenal glands. nih.gov In vitro studies on human adrenal cortex cells have also suggested that FXR may directly regulate adrenal steroidogenesis by modulating the transcription of HSD3B2. researchgate.net
| Parameter | Observation in C57BL/6 Mice | Reference |
| Fasting Plasma Corticosterone | 45% increase with this compound treatment | nih.gov |
| Scavenger Receptor BI (SR-BI) mRNA | 1.9-fold increase | nih.gov |
| Scavenger Receptor BI (SR-BI) Protein | 1.5-fold increase | nih.gov |
| Adrenal Unesterified Cholesterol | 21-41% decrease | nih.govresearchgate.net |
| Adrenal Esterified Cholesterol | 21-41% decrease | nih.govresearchgate.net |
Short Bowel Resection (SBR)-Associated Liver Disease
Short Bowel Syndrome (SBS) can lead to intestinal failure-associated liver disease (IFALD), a condition linked to dysmetabolism of bile acids (BA). nih.govnih.gov The farnesoid X receptor (FXR) is a primary regulator of BA synthesis, and the FXR agonist this compound has been investigated for its therapeutic potential in this context. nih.govphysiology.org
In a rat model of short bowel resection (SBR), treatment with this compound demonstrated a significant ability to correct BA dysmetabolism and alleviate the associated liver damage (hepatotoxicity). nih.govphysiology.org Animals treated with this compound showed improved liver and intestinal pathology. physiology.org The compound was found to decrease fecal bile excretion while increasing the levels of conjugated BAs in the plasma and liver. nih.govphysiology.org
The mechanism of action involves the upregulation of BA reabsorption and the downregulation of BA synthesis. This compound was shown to induce the expression of the apical sodium-dependent bile salt transporter (ASBT) in the ileum, enhancing the reabsorption of conjugated BAs. nih.govphysiology.org Concurrently, FXR activation by this compound repressed the expression of key enzymes involved in BA synthesis, including CYP7A1, CYP8B1, and CYP27A1. nih.govphysiology.org These findings highlight the potential of this compound to prevent liver disease in patients with SBS by restoring bile acid homeostasis. nih.govphysiology.org
| Effect of this compound in SBR Rat Model | Finding | Reference |
| Bile Acid Metabolism | Corrected dysmetabolism | nih.govphysiology.org |
| Hepatotoxicity | Alleviated | nih.govphysiology.org |
| Fecal Bile Excretion | Decreased | nih.govphysiology.org |
| Plasma/Hepatic Conjugated BAs | Elevated | nih.govphysiology.org |
| Ileal ASBT Expression | Induced | physiology.org |
| Hepatic BA Synthetase Expression (CYP7A1, CYP8B1, CYP27A1) | Repressed/Downregulated | nih.govphysiology.org |
Renal Physiology and Pathophysiology
The farnesoid X receptor (FXR) is expressed in the kidney and plays a significant role in renal physiology and the pathophysiology of various kidney diseases. nih.govresearchgate.net The use of FXR agonists like this compound has been explored in several models of kidney injury, demonstrating protective effects. nih.gov
In models of diabetic kidney disease, a leading cause of chronic kidney disease (CKD), FXR activation has shown considerable promise. nih.gov In db/db mice, a model for type 2 diabetes, this compound treatment attenuated podocyte injury, glomerulosclerosis, mesangial expansion, and tubulointerstitial fibrosis. nih.gov This was achieved by downregulating pro-fibrotic and pro-inflammatory genes and improving abnormal lipid metabolism. nih.gov Specifically, this compound reduced the expression of genes related to fatty acid synthesis, such as SREBP-1, while increasing the expression of ABCA-1, which is involved in cholesterol efflux. nih.gov Furthermore, this compound was found to ameliorate the progression of diabetic nephropathy by downregulating the expression of visfatin, an adipocytokine implicated in the disease's pathogenesis. nih.gov
This compound has also been shown to be protective in acute kidney injury (AKI). In cisplatin-induced AKI, this compound protected against injury by regulating the transcription of genes related to ferroptosis and by increasing fatty acid oxidation via PPARγ, which helps reduce renal lipid deposition. nih.gov In models of renal ischemia-reperfusion injury, this compound improved renal structure and function, and decreased inflammation and apoptosis. nih.gov
| Disease Model | Effect of this compound | Mechanism | Reference |
| Diabetic Kidney Disease (db/db mice) | Attenuated podocyte injury, glomerulosclerosis, fibrosis | Downregulated pro-fibrotic/pro-inflammatory genes; Reduced SREBP-1; Increased ABCA-1; Downregulated visfatin | nih.gov |
| Cisplatin-Induced Acute Kidney Injury | Protected against injury | Regulated ferroptosis-related genes; Increased fatty acid oxidation via PPARγ | nih.gov |
| Renal Ischemia-Reperfusion Injury | Improved renal structure and function | Decreased inflammation and apoptosis | nih.gov |
Dengue Virus (DENV) Inhibition
Recent high-content screening of compound libraries has identified this compound as a potent, concentration-dependent inhibitor of Dengue virus (DENV) replication. researchgate.net In a screening of 960 compounds, this compound was one of four drugs identified that exhibited nanomolar potencies against the virus. researchgate.net
The study established an IC50 value for this compound as a farnesoid X receptor inhibitor, demonstrating its efficacy in preventing viral replication. researchgate.net At its highest tested concentration (8 μM), this compound was capable of reducing the percentage of infected cells to nearly zero. researchgate.net This finding suggests a potential new application for FXR agonists in antiviral therapy, although the precise mechanism by which this compound inhibits DENV replication requires further investigation. researchgate.net
| Compound | Target/Class | Antiviral Activity | Reference |
| This compound | Farnesoid X Receptor (FXR) Inhibitor | Dose-dependent inhibition of DENV replication with an IC50 value of 200 nM | researchgate.net |
Methodological Approaches in Gw4064 Research
In Vitro Studies
In vitro research provides a controlled environment to investigate the direct effects of GW4064 on cellular processes, mitigating the complexities of in vivo systems. This has allowed for a detailed characterization of its role as an FXR agonist and its impact on various signaling pathways.
Primary Cell Cultures
Primary cells, which are isolated directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines.
Primary Human Hepatocytes: These cells are considered the gold standard for in vitro studies of liver function. In research with this compound, primary human hepatocytes have been used to demonstrate the compound's ability to repress the expression of CYP3A4, a key drug-metabolizing enzyme, by inducing SHP expression. nih.gov
Primary Rat Calvarial Osteoblasts: These cells are used to study bone formation and metabolism. This compound has been shown to induce the expression of PGC-1α mRNA in primary rat calvarial osteoblasts, suggesting a potential role in bone cell function. nih.gov
Reporter Gene Assays
Reporter gene assays are a powerful tool for studying the transcriptional activity of nuclear receptors and other signaling pathways. These assays typically involve linking a specific DNA response element to a reporter gene, such as luciferase. The activity of the reporter gene then serves as a readout for the activation of the pathway of interest.
Luciferase Reporter Systems for PGC-1α, SHP, CRE, and NFAT-RE:
PGC-1α and SHP: Luciferase reporters driven by the promoters of PGC-1α and SHP have been used to demonstrate that this compound can activate these promoters in various cell types, including Huh7 and Cos-7 cells. nih.gov
CRE (cAMP Response Element): Studies in FXR-deficient HEK-293T cells have shown that this compound can strongly activate a CRE-luciferase reporter, indicating an FXR-independent mechanism of action that involves cAMP signaling pathways. nih.gov
NFAT-RE (Nuclear Factor of Activated T-cells Response Element): Similar to CRE reporters, this compound has been found to robustly activate NFAT-RE-luciferase reporters in an FXR-independent manner in HEK-293T cells, suggesting modulation of calcium signaling pathways. nih.gov
Reporter Gene Assays in this compound Research
| Reporter System | Signaling Pathway | Observation with this compound | Cell Line Example |
|---|---|---|---|
| PGC-1α-Luciferase | Metabolic Regulation | Activation of the PGC-1α promoter nih.gov | Huh7, Cos-7 |
| SHP-Luciferase | Bile Acid Metabolism | Activation of the SHP promoter nih.gov | Cos-7 |
| CRE-Luciferase | cAMP Signaling | Strong activation (FXR-independent) nih.gov | HEK-293T |
| NFAT-RE-Luciferase | Calcium Signaling | Robust activation (FXR-independent) nih.gov | HEK-293T |
Molecular Biology Techniques
A range of molecular biology techniques are routinely used to investigate the effects of this compound on gene and protein expression.
RT-PCR and QRT-PCR: Reverse transcription PCR (RT-PCR) and quantitative real-time PCR (qRT-PCR) are used to measure changes in mRNA levels of target genes in response to this compound treatment. For instance, these techniques have been employed to quantify the induction of PGC-1α and SHP mRNA in cell lines like HepG2 and C2C12, as well as in primary cells. nih.gov
Western Blot and Immunoblotting: These techniques are used to detect and quantify specific proteins. Western blotting has been utilized to confirm the induction of PGC-1α protein expression in C2C12 and HepG2 cells following treatment with this compound. nih.gov It has also been used to show increased phosphorylation of JNK and ERK1/2 in HCT116 and CT26 cells treated with this compound. nih.gov
Cell-Based Assays
Cell-based assays provide functional readouts of the effects of this compound on cellular processes such as proliferation, viability, and death.
Cell Apoptosis: Flow cytometry is a common method to assess apoptosis. In studies with HCT116 and CT26 colorectal cancer cells, flow cytometry has been used to demonstrate that this compound can induce apoptosis. nih.gov
Cell Cycle Analysis: Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle. Such analyses have revealed that this compound can cause cell cycle arrest at the G2 phase in HCT116 and CT26 cells. nih.gov
High Content Analysis: This automated microscopy-based approach allows for the simultaneous measurement of multiple cellular parameters. In the context of this compound, a high content analysis system was used to confirm the inhibitory effect of the compound on the proliferation of colorectal cancer cells. nih.gov
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability and proliferation. This assay has been employed to demonstrate the dose-dependent inhibition of proliferation of HCT116 and CT26 cells by this compound. nih.gov
Biochemical and Biophysical Assays
These assays provide insights into the direct molecular interactions of this compound with its targets and its effects on enzymatic activities.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay is used to study molecular interactions. A TR-FRET assay was developed to investigate the physical interaction between the estrogen-related receptor γ (ERRγ) and this compound. nih.gov The results indicated that this compound could rescue the inhibition of the ERRγ-coactivator peptide interaction caused by an antagonist. nih.gov
Isothermal Titration Calorimetry (ITC): ITC is a technique used to measure the thermodynamics of binding interactions. ITC experiments have demonstrated that the association between the ligand-binding domain of ERRγ and this compound is an enthalpically driven process, providing quantitative data on the binding affinity. nih.gov
In Vivo Animal Models in this compound Research
The non-steroidal farnesoid X receptor (FXR) agonist, this compound, has been extensively studied across a variety of preclinical in vivo animal models to elucidate its therapeutic potential and mechanisms of action in metabolic diseases, inflammatory conditions, and cancer. These models are crucial for understanding the physiological and pathological roles of FXR activation.
Mouse Models
Mouse models are fundamental in this compound research due to their genetic tractability and the availability of numerous strains that mimic human diseases.
BALB/c and C57BL/6: These are the most common inbred strains used. C57BL/6 mice are frequently used in studies of diet-induced obesity and metabolic syndrome. nih.govresearchgate.net Research has shown that in C57BL/6 mice fed a high-fat diet (HFD), this compound administration can suppress weight gain, reduce diet-induced hepatic steatosis, and attenuate hepatic inflammation. nih.govnih.gov This strain is also used to investigate the effects of this compound on glucocorticoid production, where the agonist was found to increase plasma corticosterone levels. nih.govresearchgate.net BALB/c mice are often preferred for immunological studies and are widely used for establishing syngeneic tumor models, such as the CT26 colon carcinoma model, to evaluate immunotherapies in combination with this compound. researchgate.netaltogenlabs.com The key differences between these strains lie in their immune responses; C57BL/6 mice typically mount a Th1-dominant immune response, while BALB/c mice exhibit a Th2-dominant response.
ob/ob and db/db: These are genetic models of obesity and type 2 diabetes. The ob/ob mouse has a mutation in the leptin gene, leading to hyperphagia and obesity, while the db/db mouse has a mutation in the leptin receptor gene, resulting in a similar phenotype but with more severe diabetes. nih.govchempartner.com In db/db mice, this compound treatment has been shown to significantly reduce plasma glucose, triglycerides, and cholesterol levels, demonstrating its potential in managing diabetes and hyperlipidemia. researchgate.netresearchgate.net Studies in both ob/ob and db/db mice have indicated that FXR activation by agonists like this compound can improve lipid metabolism and insulin (B600854) sensitivity. nih.gov
FXR-null/KO and FXR-flox: To confirm that the effects of this compound are specifically mediated through FXR, researchers utilize genetically modified mice. FXR-null (knockout) mice lack the FXR gene entirely. Studies using these mice have demonstrated that the beneficial effects of this compound on glucose and lipid metabolism are absent, confirming the FXR-dependent mechanism of the compound. researchgate.net For instance, this compound fails to protect against lipopolysaccharide (LPS)-induced intestinal barrier disruption in FXR-KO mice, an effect observed in wild-type mice. mdpi.comnih.gov FXR-flox (conditional knockout) mice allow for tissue-specific deletion of the FXR gene, enabling researchers to dissect the distinct roles of hepatic versus intestinal FXR activation. researchgate.net This is crucial for understanding the differential regulation of bile acid homeostasis in the liver and intestine. researchgate.net
| Model | Genetic Background/Characteristic | Primary Research Area with this compound | Key Findings with this compound |
|---|---|---|---|
| C57BL/6 | Inbred strain, Th1-biased immunity | Metabolic diseases (obesity, steatosis), Inflammation | Suppresses weight gain, reduces hepatic steatosis, attenuates inflammation on HFD. nih.govnih.gov |
| BALB/c | Inbred strain, Th2-biased immunity | Cancer immunology (xenografts) | Used for CT26 xenograft models to test combination therapy with anti-PD-L1. researchgate.nettandfonline.com |
| ob/ob | Leptin deficient | Obesity, Diabetes | Improves lipid metabolism and insulin sensitivity. nih.gov |
| db/db | Leptin receptor deficient | Type 2 Diabetes, Hyperlipidemia | Lowers plasma glucose, triglycerides, and cholesterol. researchgate.netresearchgate.net |
| FXR-null/KO | FXR gene deleted | Mechanism of action validation | Beneficial metabolic and anti-inflammatory effects of this compound are lost. researchgate.netmdpi.com |
| FXR-flox | Tissue-specific FXR gene deletion | Tissue-specific FXR function | Allows differentiation between hepatic and intestinal FXR signaling. researchgate.net |
Rat Models
Rat models are often used to study specific physiological processes and surgical interventions that are more challenging in mice.
Sprague-Dawley for Small Bowel Resection (SBR): The Sprague-Dawley rat is a common outbred strain used to model short bowel syndrome (SBS) following SBR. This condition can lead to liver disease, partly due to bile acid dysmetabolism. In a rat model of SBR, this compound treatment was shown to correct this dysmetabolism, alleviate hepatotoxicity, and improve liver histology. physiology.orgnih.gov The compound works by increasing the reabsorption of conjugated bile acids in the ileum and repressing the expression of key enzymes involved in bile acid synthesis. nih.gov
Cholestasis Models: Rats are also used to model both intrahepatic and extrahepatic cholestasis. In the α-naphthylisothiocyanate (ANIT) model of intrahepatic cholestasis and the bile duct ligation (BDL) model of extrahepatic cholestasis, this compound treatment provided significant hepatoprotection. nih.gov This was evidenced by reductions in markers of liver damage, decreased necrosis and inflammation, and reduced bile duct proliferation. nih.gov
Hamster and Cynomolgus Monkey Models for Efficacy Assessment
To assess the efficacy of FXR agonists in species with lipid metabolism more similar to humans, hamster and cynomolgus monkey models are employed. Hamsters are particularly useful for studying cholesterol and lipoprotein metabolism. Cynomolgus monkeys, as non-human primates, provide a highly relevant translational model for evaluating the therapeutic effects on dyslipidemia before moving to human clinical trials.
Xenograft Models
Xenograft models, which involve implanting human cells or tissues into immunocompromised mice, are critical for cancer research.
CT26 Xenografts: The CT26 cell line is a murine colon carcinoma that is implanted into immunocompetent BALB/c mice, creating a syngeneic model rather than a traditional xenograft. altogenlabs.com This model is invaluable for immuno-oncology research. Studies have found that while this compound alone did not suppress CT26 tumor growth in vivo, it did upregulate the expression of PD-L1 on cancer cells. researchgate.nettandfonline.com This finding led to the successful use of this compound in combination with an anti-PD-L1 antibody, which resulted in excellent anti-tumor effects and increased infiltration of CD8+ T cells. tandfonline.com
Human ER+ Breast Cancer Cells: Patient-derived xenografts (PDXs) using human estrogen receptor-positive (ER+) breast cancer cells are used to study hormone-driven cancers. nih.govclinicaltrials.gov In some contexts, these cancer cells are co-injected with cancer-associated fibroblasts (CAFs) to better replicate the tumor microenvironment. nih.gov Research in breast cancer cell lines has shown that FXR agonists like this compound can induce apoptosis. researchgate.net
Dietary Interventions
The effects of this compound are often studied in the context of specific dietary challenges that induce metabolic disease.
High-Fat Diet (HFD): An HFD is widely used in C57BL/6 mice to induce obesity, insulin resistance, and hepatic steatosis. nih.gov Studies consistently show that concurrent treatment with this compound can mitigate HFD-induced weight gain and prevent the accumulation of triglycerides and free fatty acids in the liver. researchgate.netnih.gov
High-Fat/High-Cholesterol Diet: Adding cholesterol to an HFD exacerbates the metabolic phenotype. This compound has also been shown to be effective in this model, suppressing weight gain and reducing hepatic lipid accumulation. nih.govnih.gov
Lithogenic Diet: A diet high in cholesterol and cholic acid is used to induce the formation of cholesterol gallstones. dntb.gov.ua This diet promotes the supersaturation of bile with cholesterol. dntb.gov.ua Given FXR's central role in regulating bile acid and cholesterol metabolism, this compound is studied in this model to explore its potential to prevent gallstone disease.
Histopathological and Immunohistochemical Analysis
Pathological analysis of tissues from these animal models is essential to evaluate the structural and cellular effects of this compound treatment. nih.gov
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This technique is used to detect apoptotic cells. It has been employed to visualize cell death in tumor sections, helping to assess the pro-apoptotic effects of cancer therapies. researchgate.net
Immunohistochemistry (IHC): IHC uses antibodies to detect specific proteins in tissue sections. This method is crucial for mechanistic studies.
F4/80: A marker for macrophages, used to quantify inflammation in tissues like the liver and adipose tissue. nih.gov
αKlotho, βKlotho, and FGFs (Fibroblast Growth Factors): The FXR/Klotho/FGF signaling pathway is vital for maintaining intestinal barrier function. IHC is used to measure the expression of these proteins, showing that this compound can enhance their levels, thereby protecting the intestinal barrier. mdpi.comnih.gov
PD-L1 (Programmed death-ligand 1): In cancer models, IHC revealed that this compound treatment increased PD-L1 expression on tumor cells, providing a rationale for combination immunotherapy. tandfonline.comnih.gov
Biomarker Measurement
In preclinical studies investigating the effects of this compound, a range of biomarkers are measured to assess its impact on liver function, metabolism, and gut health. These measurements are crucial for understanding the compound's physiological and pathological effects.
Serum Liver Enzymes: To evaluate liver health, the serum levels of enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and lactate dehydrogenase (LDH) are commonly measured. In rat models of cholestasis, treatment with this compound resulted in significant reductions in the serum activities of ALT, AST, ALP, and LDH, indicating a protective effect on the liver. encyclopedia.pubresearchgate.net
Bile Acids: The composition and concentration of bile acids in serum, liver, and colonic content are analyzed to understand this compound's role in bile acid homeostasis. Studies have shown that this compound administration can reverse the altered bile acid profiles seen in pathological conditions. mdpi.com For instance, in animal models of short bowel resection, which is associated with liver disease, this compound treatment helped normalize the composition of bile acids in hepatic tissue, colon, and serum. nih.govresearchgate.net This is achieved by regulating the expression of key enzymes and transporters involved in bile acid synthesis and circulation. researchgate.netnih.gov
Glucocorticoids: Research has shown that this compound can influence adrenal steroidogenesis. In C57BL/6 mice, administration of this compound led to a 45% increase in fasting plasma corticosterone levels, a primary glucocorticoid in rodents. pharmacy180.com This effect was linked to an increased uptake of cholesterol into the adrenals, suggesting a role for the farnesoid X receptor (FXR), which this compound activates, in modulating glucocorticoid synthesis. pharmacy180.com
Triglycerides, Cholesterol, and Free Fatty Acids: The impact of this compound on lipid profiles is a significant area of investigation. In diabetic and diet-induced obese mouse models, this compound treatment has been shown to significantly lower plasma levels of triglycerides and total cholesterol. researchgate.netresearchgate.netnih.gov Similarly, in models of atherosclerosis, this compound decreased serum cholesterol and triglyceride levels. nih.gov The effect on free fatty acids (FFAs) can vary; some studies report a significant reduction in plasma FFAs in diabetic mice, while others found no statistical difference in serum FFA concentrations in diet-induced obese mice, although levels in the liver were reduced. researchgate.netresearchgate.net
Short-Chain Fatty Acids (SCFAs): The influence of this compound on the gut microbiome and its metabolites, such as SCFAs, is an emerging area of research. Analysis of fecal samples in mice has shown that this compound can alter the concentrations of various SCFAs (like acetic acid, butyric acid, and valeric acid) and branched-chain fatty acids (BCFAs). nih.gov The effects appear to be complex and dependent on the physiological state; for example, in mice exposed to lipopolysaccharide (LPS), this compound administration reversed the LPS-induced reduction of several SCFAs. nih.gov
Table 1: Summary of this compound's Effect on Key Biomarkers
| Biomarker Category | Specific Biomarker | Effect of this compound Treatment | Animal Model Context |
|---|---|---|---|
| Serum Liver Enzymes | ALT, AST, ALP, LDH | Decrease | Rat models of cholestasis encyclopedia.pubresearchgate.net |
| Bile Acids | Total and specific bile acids | Normalization of profile | Rat model of short bowel resection researchgate.netnih.gov |
| Glucocorticoids | Plasma Corticosterone | Increase | C57BL/6 mice pharmacy180.com |
| Lipids | Triglycerides | Decrease | Diabetic (db/db) mice, diet-induced obese mice researchgate.netresearchgate.net |
| Cholesterol | Decrease | Diabetic (db/db) mice, diet-induced obese mice researchgate.netresearchgate.net | |
| Free Fatty Acids | Decrease / No significant change | Diabetic (db/db) mice / Diet-induced obese mice researchgate.netresearchgate.net | |
| Gut Metabolites | Short-Chain Fatty Acids | Alteration (context-dependent) | LPS-treated mice nih.gov |
Computational Approaches
Computational methods are integral to understanding the molecular interactions and systemic effects of this compound. These approaches provide insights that complement experimental data, guiding further research and drug design.
Molecular Dynamics (MD) Simulations for Ligand Unbinding Pathways
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules. In the context of this compound, MD simulations have been employed to investigate the mechanism by which it binds to and unbinds from its target, the farnesoid X receptor (FXR). pharmacy180.comresearchgate.net
One study utilized random acceleration and steered MD simulations to explore the potential unbinding pathways of this compound from the FXR ligand-binding pocket. researchgate.net The simulations identified four main pathway clusters for the ligand's exit. By analyzing the frequency of these events and the forces involved, the researchers determined the two most favorable unbinding pathways. pharmacy180.comresearchgate.net One path is located between the H1-H2 and H5-H6 loops of the receptor, while the second is in a cleft formed by the H5-H6 loop, H6, and H7 helices. researchgate.net Such studies are critical as they characterize the intermediate states of the unbinding process and identify key amino acid residues that interact with this compound, which can inform the design of future FXR agonists with modified binding kinetics. pharmacy180.comresearchgate.net
Proteomic Analysis
Proteomics, the large-scale study of proteins, is used to obtain a global view of how a compound like this compound affects a biological system. By analyzing changes in the proteome of cells after treatment, researchers can identify the cellular pathways and processes modulated by the compound.
For example, a proteomic analysis was conducted on colorectal cancer cells (HCT116) treated with this compound to understand how it upregulates the expression of Programmed death-ligand 1 (PD-L1), an important protein in cancer immunotherapy. nih.gov The results of this analysis showed that multiple proteins involved in the MAPK signaling pathway were upregulated following this compound treatment. nih.gov This finding provided a mechanistic link between FXR activation by this compound and the regulation of an immune checkpoint protein, suggesting potential combination therapy strategies for cancer. nih.gov
Formulation Development for Enhanced Bioavailability
A significant challenge in the potential therapeutic application of this compound is its poor pharmacokinetic profile, characterized by low oral bioavailability and a short half-life. mdpi.commdpi.com These properties limit its systemic exposure and potential efficacy, necessitating the development of advanced formulations to overcome these issues.
Research has highlighted that this compound's limitations include poor solubility and instability, which are common hurdles for many drug candidates. mdpi.com To address this, various formulation strategies are being explored to improve the bioavailability of poorly water-soluble drugs, although specific studies detailing novel this compound formulations are limited. General approaches that could be applied include converting the drug into an amorphous state via solid dispersions, encapsulation within lipid-based systems like liposomes, or size reduction techniques to create nanoparticles or nanoemulsions. bioresscientia.com One study noted that the oral bioavailability of this compound could be significantly improved by using a self-emulsifying drug delivery system. mdpi.com Such enabling formulations are expected to have a beneficial impact on drug exposure, particularly at higher doses. mdpi.com The development of these advanced delivery systems is crucial for enhancing the pharmacokinetic properties of this compound to a level suitable for further therapeutic investigation.
Future Directions and Therapeutic Implications
Development of Novel FXR Agonists with Improved Bioavailability
A significant limitation of GW4064 for in vivo and potential clinical applications is its poor pharmacokinetic profile, characterized by an oral bioavailability of only 10% and a relatively short half-life of 3.5 hours. nih.govamegroups.org This has spurred the development of novel FXR agonists with improved bioavailability and more favorable drug-like properties.
Several non-steroidal and steroidal FXR agonists have been developed to overcome the limitations of early compounds like this compound. For example, WAY-362450 (also known as FXR-450 or XL335) is a potent and selective non-steroidal FXR agonist with a significantly improved oral bioavailability of 38% and a prolonged half-life of 25 hours. nih.govamegroups.org Another example is PX-102, a fully synthetic, potent non-steroidal FXR agonist that has advanced to Phase I clinical studies. nih.gov
The development of new agonists also involves modifying existing chemical scaffolds. Researchers have synthesized novel analogs of this compound to improve its activity and drug-like characteristics. researchgate.net For instance, the creation of a glycine-conjugated derivative of a previously identified FXR agonist resulted in a compound with better therapeutic effects in an in vivo model of liver injury at a lower dose than the parent compound. bioworld.com
The overarching goal in developing these new agents is to create compounds that are not only potent and selective for FXR but also possess the necessary pharmacokinetic properties for clinical use. The most advanced FXR agonist in clinical development is Obeticholic Acid (OCA), a semi-synthetic derivative of the natural bile acid chenodeoxycholic acid (CDCA). amegroups.orgelsevierpure.com OCA is approximately 100-fold more potent than CDCA and has been approved for the treatment of primary biliary cholangitis (PBC). nih.govamegroups.org The success of OCA demonstrates the therapeutic potential of FXR agonists and provides a benchmark for the development of future compounds with potentially improved efficacy and safety profiles.
| Compound | Type | Oral Bioavailability | Half-life | Key Findings |
|---|---|---|---|---|
| This compound | Non-steroidal | 10% | 3.5 hours | Potent and selective, but poor pharmacokinetics. nih.govamegroups.org |
| WAY-362450 (FXR-450) | Non-steroidal | 38% | 25 hours | Improved bioavailability and half-life; lowers cholesterol and triglycerides in animal models. nih.govamegroups.org |
| Obeticholic Acid (OCA) | Steroidal (Bile acid derivative) | - | - | Approved for Primary Biliary Cholangitis; ~100x more potent than CDCA. nih.govamegroups.org |
| PX-102 | Non-steroidal | - | - | Potent synthetic agonist; entered Phase I clinical trials. nih.gov |
Combination Therapies Involving this compound (e.g., with Immunotherapy for Cancer)
A promising future direction for this compound and other FXR agonists lies in their use in combination therapies, particularly for cancer. tandfonline.com Research has shown that activating FXR can modulate the tumor microenvironment and enhance the efficacy of other anti-cancer agents, such as immune checkpoint inhibitors. tandfonline.comnih.gov
In the context of colorectal cancer (CRC), where immunotherapy has had limited success in a majority of patients, combining an FXR agonist with immunotherapy presents a novel strategy. tandfonline.comnih.gov Studies have shown that while this compound can induce apoptosis and immunogenic cell death in CRC cells in vitro, it fails to suppress tumor growth in vivo on its own. tandfonline.comnih.gov This discrepancy was linked to the finding that this compound upregulates the expression of Programmed Death-Ligand 1 (PD-L1) on CRC cells. tandfonline.comnih.govtandfonline.com
While upregulation of PD-L1 can be a mechanism of immune evasion for cancer cells, it also presents a therapeutic opportunity. By increasing PD-L1 expression, this compound essentially "paints a target" on the tumor cells for anti-PD-L1 antibodies. Consequently, the combination of this compound with a PD-L1 antibody has demonstrated excellent anti-tumor effects in a CT26 xenograft model of CRC. tandfonline.comnih.gov This combination therapy led to increased infiltration of CD8+ T cells into the tumor, with a significant portion of the tumor-bearing mice being cured. tandfonline.comnih.gov This suggests that FXR agonists could be used to sensitize "cold" tumors to immunotherapy. ecancer.org
The mechanism behind this compound-induced PD-L1 upregulation involves the activation of both FXR and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. tandfonline.comnih.govtandfonline.com This highlights the intricate interplay between metabolic regulation by FXR and immune signaling pathways in cancer. The success of this preclinical combination therapy provides a strong rationale for exploring the combination of FXR agonists with immune checkpoint inhibitors in clinical trials for CRC and potentially other cancer types. tandfonline.comnih.govnews-medical.netnih.gov
Further Investigation into the Role of this compound in Specific Signaling Cascades (e.g., αKlotho/βKlotho/FGFs, MAPK, G protein-coupled signaling)
This compound's biological effects are mediated through its influence on a variety of intracellular signaling cascades. Understanding these pathways in greater detail is crucial for fully harnessing the therapeutic potential of FXR activation and for predicting potential side effects.
αKlotho/βKlotho/FGFs Pathway: The FXR/αKlotho/βKlotho/Fibroblast Growth Factors (FGFs) pathway is vital for maintaining intestinal barrier integrity and preventing colorectal tumorigenesis. mdpi.comnih.gov this compound has been shown to improve the function of this pathway. In mouse models of lipopolysaccharide (LPS)-induced intestinal injury, this compound administration enhanced the protein levels of FXR, αKlotho, βKlotho, FGF19, FGF21, and FGF23 in the colon. mdpi.com This, in turn, helped to prevent the disruption of tight junctions between intestinal epithelial cells, reduce inflammation, and decrease the formation of β-catenin, a key player in colon carcinogenesis. mdpi.com The protective effects of this compound in this context were dependent on functional FXR signaling. mdpi.com
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another significant signaling cascade modulated by this compound. In the context of cancer immunotherapy, this compound upregulates PD-L1 expression in colorectal cancer cells by activating the MAPK signaling pathway, specifically through the phosphorylation of JNK and ERK1/2. nih.govtandfonline.comresearchgate.net In other contexts, such as LPS-induced hepatic inflammation, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4)-mediated p38 MAPK signaling pathway in an FXR-dependent manner, thereby reducing inflammation and apoptosis. nih.gov This suggests that this compound's effect on the MAPK pathway is context-dependent. There is also evidence that FXR activation can hinder esophageal cancer progression via the MAPK/ERK pathway. researchgate.net In large yellow croakers, ER stress-mediated activation of JNK and p38 MAPK was found to inhibit FXR, a process relevant to high-fat diet-induced liver issues. mdpi.com
Translational Research and Clinical Potential of FXR Agonists for Various Diseases
The central role of FXR in regulating bile acid, lipid, and glucose metabolism has positioned it as a promising therapeutic target for a wide range of metabolic and inflammatory diseases. amegroups.orgelsevierpure.commdpi.com The translational potential of activating this receptor is being actively explored in numerous preclinical and clinical studies. nih.govresearchgate.net
Liver Diseases: FXR agonists have shown significant promise in treating chronic liver diseases.
Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH): In animal models, FXR activation protects against fatty liver injury, reduces hepatic inflammation and fibrosis, and improves metabolic parameters. nih.govamegroups.orgmdpi.com The FXR agonist WAY-362450 was shown to lessen hepatic inflammation and fibrosis in a mouse model of NASH. mdpi.com
Primary Biliary Cholangitis (PBC): Obeticholic acid (OCA) is the first-in-class selective FXR agonist to receive FDA approval for the treatment of PBC, a progressive cholestatic liver disease. nih.govmdpi.com Clinical trials have shown that OCA significantly reduces serum alkaline phosphatase (ALP) levels, a key marker of disease progression. nih.govamegroups.orgelsevierpure.com
Sclerosing Cholangiopathies: Recent research suggests that systemic FXR agonists can protect bile ducts from inflammatory injury by modulating macrophage responses in mouse models of sclerosing cholangitis. cincinnatichildrens.org
Metabolic Diseases: FXR's role in metabolism extends to conditions beyond the liver.
Dyslipidemia: this compound has been shown to cause a dose-dependent lowering of serum triglycerides in rats. nih.govamegroups.org
Type 2 Diabetes and Insulin (B600854) Resistance: FXR activation can improve insulin sensitivity. In genetically obese mice, this compound treatment decreased plasma insulin concentrations. amegroups.org Studies in diabetic mouse models have also shown that FXR activation can lower plasma glucose. amegroups.orgpnas.org
The clinical development pipeline for FXR agonists continues to expand, with several compounds being evaluated for various indications. researchgate.net The successful translation of these agonists from preclinical models to clinical therapies will depend on demonstrating long-term efficacy and safety in large patient populations.
| Disease Area | Potential Therapeutic Application of FXR Agonists | Supporting Evidence/Examples |
|---|---|---|
| Nonalcoholic Fatty Liver Disease (NAFLD/NASH) | Reduce liver fat, inflammation, and fibrosis. | WAY-362450 reduced inflammation and fibrosis in a mouse model of NASH. mdpi.com |
| Primary Biliary Cholangitis (PBC) | Reduce cholestasis and markers of liver damage. | Obeticholic Acid (OCA) is FDA-approved and lowers serum ALP levels. nih.govmdpi.com |
| Dyslipidemia | Lower serum triglycerides and cholesterol. | This compound and WAY-362450 lowered triglycerides in animal models. nih.govamegroups.org |
| Type 2 Diabetes | Improve insulin sensitivity and lower plasma glucose. | This compound improved insulin sensitivity and lowered glucose in diabetic mouse models. amegroups.orgpnas.org |
| Colorectal Cancer | Enhance immunotherapy efficacy. | This compound in combination with anti-PD-L1 antibody showed significant anti-tumor effects in a mouse model. tandfonline.comnih.gov |
Drug-Drug Interaction Potential with CYP3A4 Substrates
A critical aspect of the clinical development of any new drug is understanding its potential for drug-drug interactions (DDIs). fastercapital.comdrugbank.com Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are responsible for the metabolism of a vast number of therapeutic drugs. fastercapital.comfda.gov Any compound that inhibits or induces these enzymes can significantly alter the plasma concentrations of co-administered drugs, potentially leading to toxicity or loss of efficacy. fastercapital.com
Research has shown that this compound has the potential to cause clinically significant DDIs through its effect on CYP3A4. In primary human hepatocytes, treatment with this compound resulted in a significant decrease in CYP3A4 mRNA expression (a 75% decrease) and a corresponding reduction in CYP3A4 activity (a 25% decrease). nih.govnih.gov
This repression of CYP3A4 is not a direct effect of this compound on the CYP3A4 promoter. Instead, it is mediated through the established FXR signaling pathway. Ligand-activated FXR increases the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn represses the activity of multiple transcription factors. nih.govnih.gov In this case, the this compound-induced increase in SHP leads to the repression of the Pregnane (B1235032) X Receptor (PXR) and the Constitutive Androstane (B1237026) Receptor (CAR), both of which are key transactivators of the CYP3A4 promoter. nih.govnih.gov
Interestingly, this compound does not repress the expression of CYP2B6, another target gene of PXR and CAR, suggesting a differential regulation mechanism. nih.govnih.gov The finding that FXR agonists can downregulate CYP3A4 expression raises a significant concern for DDIs. Since many FXR agonists are being developed for patients with metabolic diseases who are often on multiple medications, the potential for interaction with drugs that are CYP3A4 substrates is high. nih.gov Therefore, careful evaluation of the DDI profile of any new FXR agonist is a crucial step in its clinical development to ensure patient safety. nih.gov
Q & A
Q. What is the primary molecular mechanism of GW4064, and how is it validated experimentally?
this compound is a synthetic agonist of the farnesoid X receptor (FXR), a nuclear receptor regulating bile acid homeostasis, metabolic pathways, and inflammation. It binds to FXR’s ligand-binding domain, promoting dimerization with retinoid X receptor (RXR) and subsequent transcription of target genes (e.g., SHP, BSEP) . Validation methods include:
- In vitro : Luciferase reporter assays in FXR-transfected HEK293 cells to measure transcriptional activity .
- In vivo : Oral gavage (50 mg/kg in mice) followed by qRT-PCR analysis of FXR targets in liver tissue .
Q. What are standard experimental protocols for this compound administration in cell culture and animal models?
- Cell culture : Use 1–5 μM this compound dissolved in DMSO (≤0.1% final concentration) for 24–48 hours. Common cell lines: HepG2 (hepatocytes), HT-29 (colorectal cancer) .
- Animal models : Administer via oral gavage (50 mg/kg body weight daily for 3–7 days in mice). Endpoints include fecal microbiota analysis (16S rRNA sequencing) and hepatic gene expression profiling .
Q. How do researchers confirm FXR-specific effects of this compound in experimental systems?
- Controls : Compare this compound with natural FXR ligands (e.g., CDCA) and non-FXR agonists (e.g., Fexaramine) .
- Genetic models : Use FXR-knockout (FXRKO) mice or siRNA-mediated FXR knockdown in cell lines to isolate FXR-dependent effects .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s dual activation of FXR and estrogen-related receptors (ERR)?
this compound activates ERRα/β via direct binding (Kd = 8–13 μM) and stabilizes ERRα-coactivator interactions, independent of FXR . To distinguish pathways:
Q. What methodological strategies address this compound’s off-target effects on G protein-coupled receptors (GPCRs)?
this compound interacts with histamine receptors (H1/H4 activation, H2 inhibition) and modulates Ca²⁺/cAMP signaling . Mitigation approaches:
Q. How does this compound synergize with anti-PD-L1 immunotherapy in colorectal cancer?
this compound upregulates PD-L1 expression via MAPK/ERK pathway activation. Methodological validation includes:
Q. How to interpret species-specific differences in this compound-induced transcriptome profiles?
Human primary hepatocytes (PHHs) show distinct FXR-binding sites and gene regulation compared to mouse models. Use:
Q. What mechanisms underlie this compound’s effects on non-hepatic tissues (e.g., endometriosis)?
this compound suppresses aromatase and ERβ in endometriotic stromal cells via FXR-CREB competition on promoter regions. Key methods:
- Chromatin immunoprecipitation (ChIP) : Validate FXR binding to aromatase promoters .
- Xenograft models : Treat nude mice with this compound (10 mg/kg, IP) and quantify ERβ expression via Western blot .
Data Analysis & Interpretation
Q. How to analyze this compound’s dose-dependent effects on cell proliferation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
